4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
4-(2-hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(10)3-6-5(2)8-9-7(6)11/h4,6,10H,3H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSMJBKGYMRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. A study demonstrated the synthesis of various pyrazolone compounds, including 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, which showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was utilized to evaluate the antibacterial efficacy, revealing that some derivatives had potent activity comparable to standard antibiotics .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibited the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes .
3. Anticancer Potential
Recent research highlighted the compound's ability to induce apoptosis in cancer cells. A series of experiments demonstrated that it could effectively inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The underlying mechanism involves the activation of apoptotic pathways and modulation of cell cycle regulators.
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide agent. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects. Field trials indicated a significant reduction in pest populations without adversely affecting crop yields .
2. Plant Growth Regulation
This compound has also been evaluated for its role as a plant growth regulator. Experimental results demonstrated that it could enhance seed germination rates and promote root development in various plant species, indicating its potential utility in agriculture for improving crop productivity.
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing novel materials with enhanced thermal stability and mechanical properties. Research findings suggest that these modified polymers exhibit improved resistance to degradation under environmental stressors.
2. Coatings and Adhesives
Due to its chemical properties, this compound is being explored as an additive in coatings and adhesives formulations. Its inclusion can enhance adhesion properties and provide protective characteristics against moisture and UV radiation.
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticide Development | Reduces pest populations with minimal toxicity |
| Plant Growth Regulation | Enhances germination rates and root development | |
| Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties |
| Coatings and Adhesives | Enhances adhesion and protective characteristics |
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The dihydropyrazolone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazol-5-one derivatives exhibit diverse biological and chemical activities depending on substituents. Key analogs include:
Table 1: Structural Comparison of Pyrazol-5-one Derivatives
Coordination Chemistry and Chelation
Physicochemical Properties
- Hydroxyimino Derivatives: describes (4Z)-1-(3,4-dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The hydroxyimino group introduces tautomerism and hydrogen-bonding capacity, absent in the target compound .
Key Research Findings and Contradictions
- Substituent Impact on Bioactivity : While pyrazol-5-ones with aromatic substituents (e.g., BAPP, VUGX01) show significant bioactivity, alkyl-hydroxy groups (as in the target compound) may prioritize coordination over direct biological targeting.
- Fluorine vs. Hydroxypropyl : The trifluoromethyl group in ’s compound increases stability but reduces polarity compared to the target’s hydroxypropyl group .
- Hydrazine Linkers : VUGX01’s hydrazine bridge enables conjugation with carbazole, a feature absent in simpler derivatives, underscoring the importance of extended π-systems in kinase targeting .
Biological Activity
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a dihydropyrazolone core with a hydroxypropyl side group. Its molecular formula is and it has a molecular weight of approximately 144.18 g/mol. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The dihydropyrazolone core can modulate enzyme activity and receptor interactions, which may lead to anti-inflammatory and antimicrobial effects. Additionally, the hydroxypropyl group may facilitate cellular uptake and enhance the compound's therapeutic potential .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that derivatives of pyrazolone compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that certain pyrazolone derivatives inhibited TNF-α production by up to 85% at specific concentrations .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a comparative study, it showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
3. Anticancer Potential
The anticancer potential of this compound has been explored in several studies. Compounds similar to this pyrazolone have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value of 26 µM against A549 cells, indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4-(2-Hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one | Structure | Moderate antibacterial | N/A |
| 4-(2-Hydroxypropyl)-3-ethyl-1,4-dihydropyrazol-5-one | N/A | Anticancer | 42.30 |
| 4-(Hydroxymethyl)-pyrazole derivatives | N/A | Antimicrobial | MIC = 250 μg/mL |
This table illustrates that while similar compounds exhibit varying degrees of biological activities, the specific combination of functional groups in this compound may confer distinct advantages in terms of solubility and target interaction.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
- Case Study on Anti-inflammatory Effects : A study involving inflammatory models demonstrated that treatment with pyrazolone derivatives resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls .
- Case Study on Anticancer Activity : In vivo studies using xenograft models showed that administration of pyrazolone derivatives led to significant tumor reduction in mice bearing A549 tumors, supporting its potential as a chemotherapeutic agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one?
The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and β-keto esters. A modified Vilsmeier–Haack reaction, as used for structurally similar pyrazolones, involves treating precursor pyrazoles with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions to introduce carbonyl groups . Solvent optimization (e.g., ethanol or acetonitrile) and catalytic acid/base systems (e.g., acetic acid or triethylamine) are critical for improving yield and purity. Post-synthesis purification often employs column chromatography or recrystallization from ethanol-DMF mixtures .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and intensity data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL) refines the structure using least-squares methods, accounting for anisotropic displacement parameters and hydrogen bonding. For example, the hydroxyl and carbonyl groups in related pyrazolones exhibit characteristic intermolecular hydrogen bonds, which stabilize the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing its purity and functional groups?
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., hydroxypropyl CH₂ groups at δ 3.5–4.0 ppm) and carbonyl carbons (δ 170–180 ppm).
- FTIR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C=N (1550–1600 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the carbonyl group’s LUMO energy indicates susceptibility to nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes, by analyzing binding affinities and pose stability .
Q. What strategies resolve contradictions in crystallographic and solution-phase data (e.g., tautomerism)?
Discrepancies between solid-state (SCXRD) and solution (NMR) data often arise from tautomeric equilibria. Variable-temperature NMR (VT-NMR) monitors proton exchange dynamics, while SCXRD at multiple temperatures confirms dominant tautomers. For example, the enol-keto equilibrium in pyrazolones can shift depending on solvent polarity and hydrogen-bonding networks .
Q. How do substituents on the pyrazole ring influence its biological activity?
Structure-Activity Relationship (SAR) studies compare derivatives with varying substituents. For example:
- The hydroxypropyl group enhances solubility, critical for in vitro assays.
- Methyl groups at position 3 reduce steric hindrance, improving binding to hydrophobic enzyme pockets.
- Electrophilic substituents (e.g., nitro or halogens) modulate reactivity in inhibition assays .
Q. What experimental design considerations are critical for studying its stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
- Light Sensitivity : UV-vis spectroscopy tracks photolytic changes under controlled光照 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
